molecular formula C13H13NO B2441163 3-(Benzylamino)phenol CAS No. 46457-64-1

3-(Benzylamino)phenol

Cat. No. B2441163
Key on ui cas rn: 46457-64-1
M. Wt: 199.253
InChI Key: FJOQLJFFNTWVOV-UHFFFAOYSA-N
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Patent
US04200753

Procedure details

Resorcinol (22 g) and 21.4 g of benzylamine were heated under an air condenser in a nitrogen atmosphere at 175°-185° C. for 5.5 hr. Then the air condenser was removed, and the temperature raised to 200°-203° where it was held for 1.5 hr. The red, viscous mass was cooled and boiled with 250 ml of 3:2 benzene-cyclohexane to form a solution. The solution was cooled several days at 5° C. to allow for the separation of oily material. The supernatant was decanted and evaporated to leave 12.0 g (30%) of pale-orange, viscous liquid 3-benzylaminophenol which was used without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([NH:16][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the air condenser was removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 200°-203° where it
TEMPERATURE
Type
TEMPERATURE
Details
The red, viscous mass was cooled
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
to allow for the separation of oily material
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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